molecular formula C9H17ClF3N B2494354 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride CAS No. 2126161-61-1

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride

Cat. No.: B2494354
CAS No.: 2126161-61-1
M. Wt: 231.69
InChI Key: DEZSNNHERVGACY-UHFFFAOYSA-N
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Description

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C9H16F3N·HCl and a molecular weight of 231.69 g/mol . This compound is notable for its unique structure, which includes a trifluorobutyl group attached to a pyrrolidine ring, making it a valuable compound in various research and industrial applications.

Preparation Methods

The synthesis of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSNNHERVGACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CCCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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